N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide
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Overview
Description
N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide is an imidazopyridine.
Scientific Research Applications
Breast Cancer Chemotherapy
N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide has shown promise in the context of breast cancer chemotherapy. Selenylated imidazo[1,2-a]pyridines, closely related to the compound , have been found to exhibit significant cytotoxicity against breast cancer cells (MCF-7 cells) and can induce cell death via apoptosis while also intercalating into DNA, leading to DNA cleavage in cancer cells (Almeida et al., 2018).
Crystal Structure Analysis
Imidazo[1,2-a]pyridine derivatives, which include the compound of interest, have been studied for their crystal structure. Such analysis is crucial for understanding molecular interactions and stability, which can inform further drug design and synthesis (Dhanalakshmi et al., 2018).
Radiolabelling for Imaging
In radiopharmaceutical research, compounds like N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide are developed for potential use in imaging. For example, a related compound, [11C]L-159,884, was used as a radiolabelled ligand for imaging angiotensin II receptors, demonstrating the potential of these compounds in diagnostic imaging (Hamill et al., 1996).
Antioxidant and Anticancer Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a structure similar to the compound , exhibit significant antioxidant activity. Some of these compounds have been tested for anticancer activity against human glioblastoma and breast cancer cell lines, showing potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Antiprotozoal Agents
Compounds in the imidazo[1,2-a]pyridine class, including variants of the compound , have been evaluated for their antiprotozoal activity, showing promising results against pathogens like Trypanosoma and Plasmodium falciparum. These studies suggest potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
properties
Product Name |
N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide |
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Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-[(4-methoxyphenyl)methyl]imidazo[4,5-b]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-28-17-8-6-16(7-9-17)15-26-20(25-19-5-2-12-23-22(19)26)10-11-21(27)24-14-18-4-3-13-29-18/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,27) |
InChI Key |
YLWMKFSHPQVQLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC3=C2N=CC=C3)CCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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